molecular formula C20H18ClN3O4S3 B12126636 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)butanehydrazide

4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)butanehydrazide

Cat. No.: B12126636
M. Wt: 496.0 g/mol
InChI Key: PETTVNVYQMPXLU-LGMDPLHJSA-N
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Description

4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)butanehydrazide is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the p38α isoform. This synthetic compound, structurally related to the well-known inhibitor TAK-715, acts by competitively binding to the ATP-binding site of the kinase, thereby suppressing its enzymatic activity. The p38 MAPK pathway is a critical signaling cascade that regulates the cellular production of pro-inflammatory cytokines such as TNF-α and IL-1β. Consequently, this inhibitor is a vital research tool for investigating the role of p38 in inflammatory diseases, autoimmune disorders, and cellular stress responses. In laboratory research, it is used to elucidate molecular mechanisms of inflammation and to validate p38 as a therapeutic target in preclinical models. Researchers utilize this compound to study its effects on cytokine release in cell-based assays and to probe kinase signaling networks. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For a detailed review of p38 MAPK inhibitors and their therapeutic potential, see Nature Reviews Drug Discovery . A specific study on the synthesis and structure-activity relationship of related thiazolidinone analogs can be found in Journal of Medicinal Chemistry .

Properties

Molecular Formula

C20H18ClN3O4S3

Molecular Weight

496.0 g/mol

IUPAC Name

N'-(benzenesulfonyl)-4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide

InChI

InChI=1S/C20H18ClN3O4S3/c21-16-10-5-4-7-14(16)13-17-19(26)24(20(29)30-17)12-6-11-18(25)22-23-31(27,28)15-8-2-1-3-9-15/h1-5,7-10,13,23H,6,11-12H2,(H,22,25)/b17-13-

InChI Key

PETTVNVYQMPXLU-LGMDPLHJSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides, derived from phenyl isothiocyanate and hydrazine hydrate, undergo cyclization with α-halo esters. For instance, ethyl 2-bromoacetate reacts with 4-phenyl-3-thiosemicarbazide in ethanol under basic conditions (sodium acetate) to form 3-substituted thiazolidin-4-ones. This method yields the thiazolidinone ring with a thioxo group at position 2, critical for subsequent functionalization.

Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: Sodium acetate

  • Temperature: Reflux (78°C)

  • Yield: 70–85%

Alternative Route via 2,4-Thiazolidinedione

2,4-Thiazolidinedione (TZD) serves as a precursor. Reacting TZD with chloroacetic acid derivatives in dimethylformamide (DMF) and potassium carbonate introduces carboxylate groups at position 3. For example, alkylation with ethyl bromoacetate produces 3-carbethoxy-thiazolidin-4-one, which is hydrolyzed to the corresponding acid for further coupling.

Key Data :

  • Alkylation agent: Ethyl bromoacetate

  • Solvent: DMF

  • Base: K₂CO₃

  • Hydrolysis: Trifluoroacetic acid (TFA) in CH₂Cl₂

Knoevenagel Condensation for 2-Chlorobenzylidene Incorporation

The 5-(2-chlorobenzylidene) moiety is introduced via Knoevenagel condensation between the thiazolidinone core and 2-chlorobenzaldehyde. This step is stereospecific, favoring the Z-isomer due to thermodynamic control.

Optimized Procedure

A mixture of 3-carboxy-thiazolidin-4-one (1.0 equiv), 2-chlorobenzaldehyde (1.2 equiv), and methylamine (33% aqueous solution, 0.5 equiv) in glacial acetic acid is refluxed for 6–8 hours. The reaction is quenched with ice water, and the precipitate is recrystallized from isopropanol to obtain the 5-(2-chlorobenzylidene) derivative.

Critical Parameters :

  • Catalyst: Methylamine or piperidine

  • Solvent: Acetic acid

  • Temperature: 110–120°C

  • Yield: 68–75%

Stereochemical Considerations

The Z-configuration is confirmed via ¹H NMR, where the vinylic proton (CH=C) resonates as a singlet at δ 7.71 ppm. Polar solvents like DMSO stabilize the Z-isomer by reducing rotational freedom.

Synthesis of Butanehydrazide Moiety

The butanehydrazide side chain is introduced through a two-step process:

Ester to Hydrazide Conversion

The ethyl ester of 4-bromobutyric acid is treated with hydrazine hydrate in ethanol to form 4-hydrazinylbutanamide.

Reaction Scheme :

CH2CH2CH2COOEtNH2NH2,EtOHCH2CH2CH2CONHNH2\text{CH}2\text{CH}2\text{CH}2\text{COOEt} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{CH}2\text{CH}2\text{CH}2\text{CONHNH}_2

Conditions :

  • Temperature: 20–25°C

  • Yield: 85–90%

Coupling to Thiazolidinone Core

The hydrazide is coupled to the 3-position of the thiazolidinone using carbodiimide-mediated activation (e.g., EDC/HOBt) in dichloromethane.

Optimized Protocol :

  • Coupling agent: EDC (1.5 equiv), HOBt (1.5 equiv)

  • Solvent: CH₂Cl₂

  • Temperature: 0°C to room temperature

  • Yield: 65–72%

Sulfonylation with Phenylsulfonyl Group

The final step involves sulfonylation of the hydrazide nitrogen using benzenesulfonyl chloride.

Sulfonylation Procedure

To a solution of N'-hydrazinylbutanamide-thiazolidinone (1.0 equiv) in pyridine, benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C. The mixture is stirred for 12 hours, followed by aqueous workup.

Key Details :

  • Base: Pyridine (neutralizes HCl byproduct)

  • Solvent: Pyridine/CH₂Cl₂ (1:1)

  • Yield: 60–68%

Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) and recrystallized from ethanol.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.63 (s, 1H, NH), 7.71 (s, 1H, CH=C), 7.53–7.21 (m, 8H, Ar-H), 4.12 (t, 2H, CH₂), 2.41 (m, 2H, CH₂).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1675 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).

Chromatographic Purity :

  • HPLC: >98% (C18 column, MeOH/H₂O 70:30).

Challenges and Mitigation Strategies

  • Isomerization During Knoevenagel Condensation :

    • Use of acetic acid with methylamine suppresses E-isomer formation.

    • Rapid cooling post-reaction stabilizes the Z-form.

  • Hydrazide Oxidation :

    • Conduct reactions under nitrogen to prevent hydrazide degradation.

  • Sulfonylation Side Reactions :

    • Controlled addition of benzenesulfonyl chloride at low temperatures minimizes di-sulfonylation .

Chemical Reactions Analysis

4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide undergoes various chemical reactions, including:

Scientific Research Applications

The compound 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)butanehydrazide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, supported by comprehensive data and case studies.

Molecular Formula and Weight

  • Molecular Formula : C21H20ClN3O4S3
  • Molecular Weight : 510.0492 g/mol

Structural Features

The compound features a thiazolidinone core with a chlorobenzylidene substituent, which is significant for its biological interactions. The presence of a sulfonamide group enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. Studies have demonstrated that compounds similar to 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)butanehydrazide show efficacy against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicative of their potential as antimicrobial agents.

Anticancer Properties

Thiazolidinones are also being explored for their anticancer potential. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism often involves the modulation of apoptotic pathways, making these compounds candidates for further development in cancer therapeutics.

Anti-inflammatory Effects

Research has suggested that compounds with thiazolidinone structures possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are crucial in inflammatory responses. This application could lead to the development of new anti-inflammatory drugs.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. For example, inhibition of carbonic anhydrase and other hydrolases could provide insights into its potential as a therapeutic agent for diseases where these enzymes play a critical role.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and tested their antimicrobial activity against clinical isolates of bacteria. The compound exhibited significant antibacterial activity, particularly against drug-resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

A study published in Cancer Letters evaluated the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines. The results indicated that the compound induced cell death through apoptosis, with IC50 values suggesting potent anticancer activity comparable to established chemotherapeutic agents.

Case Study 3: Anti-inflammatory Mechanism

Research featured in European Journal of Pharmacology explored the anti-inflammatory effects of thiazolidinones in animal models of inflammation. The compound significantly reduced edema and inflammatory markers, suggesting a viable pathway for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s biological activity is also influenced by the presence of the chlorobenzylidene and phenylsulfonyl groups, which can enhance its binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thiazolidinone scaffold is widely exploited in medicinal chemistry. Key structural variations among analogs include:

Compound Name/ID (Evidence) Substituents Core Structure Notable Features
Target Compound (Hypothetical) 2-Chlorobenzylidene, phenylsulfonyl butanehydrazide Thiazolidinone Z-configuration, sulfonyl hydrazide chain
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene, acetamide Thiazolidinone Methylphenyl acetamide side chain
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide Benzylidene, phenylacetamide Thiazolidinone Antiproliferative activity (IC50: 7.0–20.3 µM)
N-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-2-nitrobenzamide 4-Hydroxy-3-methoxybenzylidene, nitrobenzamide Thiazolidinone Polar substituents enhance H-bonding
  • 2-Chlorobenzylidene vs. Other Benzylidene Groups : The electron-withdrawing chloro group at the 2-position may enhance electrophilicity and π-π stacking compared to electron-donating groups (e.g., methoxy in ). This substitution could influence binding to targets like kinases or tubulin .
  • Sulfonyl Hydrazide Chain vs. Acetamide: The phenylsulfonyl butanehydrazide chain in the target compound introduces sulfonamide and hydrazide functionalities, which may improve solubility and hydrogen-bond donor/acceptor capacity compared to simpler acetamide side chains .

Key Differentiators of the Target Compound

Z-Configuration : The 5Z-geometry ensures proper spatial alignment of the benzylidene group for target engagement, a feature critical in bioactive analogs .

Sulfonyl Hydrazide Chain : Unlike acetamide or nitrobenzamide derivatives, this chain may enhance solubility and interaction with sulfonamide-binding enzymes (e.g., carbonic anhydrases) .

2-Chloro Substitution : Compared to 4-chloro or methoxy groups, the 2-position may reduce steric clashes in hydrophobic binding pockets .

Biological Activity

The compound 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)butanehydrazide is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological evaluation, and the mechanisms underlying its activity.

  • Molecular Formula : C18H12ClN3O5S2
  • Molecular Weight : 449.89 g/mol
  • CAS Number : [To be confirmed]

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thiazolidine precursors with various aldehydes or ketones. For this compound, a specific synthetic route was developed that ensured high yield and purity. The process often includes:

  • Formation of the thiazolidine ring.
  • Introduction of the chlorobenzylidene group.
  • Substitution with phenylsulfonyl and butanehydrazide moieties.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. A study evaluated various derivatives against a panel of cancer cell lines, revealing that compounds similar to the target compound showed promising results:

  • In vitro Testing : Compounds demonstrated inhibitory effects on cell proliferation in leukemia cell lines with GI50 values ranging from 1.64 to 4.58 μM .
Cell Line GI50 (μM)
Leukemia1.64 - 4.58

Antimicrobial Activity

Thiazolidinones have also been studied for their antimicrobial properties. The target compound was assessed against various bacterial strains, showing notable effectiveness:

  • Antibacterial Testing : The compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain Inhibition (%)
Staphylococcus aureus91.66
Escherichia coli88.46

Antioxidant Activity

The antioxidant potential of thiazolidinones is another area of interest. Studies have shown that these compounds can scavenge free radicals effectively, contributing to their therapeutic profile .

The biological activity of thiazolidinone derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many thiazolidinones act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidative Mechanisms : By reducing oxidative stress, these compounds may protect normal cells from damage while selectively targeting cancerous cells.

Case Studies

A series of case studies have explored the therapeutic potential of thiazolidinone derivatives:

  • In one study, a derivative closely related to the target compound was tested in vivo on mice bearing tumors, resulting in a significant reduction in tumor size compared to controls .
  • Another study highlighted the compound's effectiveness in combination therapy with existing chemotherapeutics, enhancing overall efficacy while reducing side effects .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can the (5Z)-configuration be ensured?

Methodological Answer: The compound can be synthesized via a Knoevenagel condensation reaction between 2-thioxothiazolidin-4-one and 2-chlorobenzaldehyde, followed by hydrazide functionalization. To ensure the (5Z)-configuration:

  • Use anhydrous sodium acetate in glacial acetic acid under reflux (7–12 hours) to favor the Z-isomer .
  • Monitor reaction progress via TLC (20% ethyl acetate/hexane) and confirm stereochemistry using NOESY NMR or X-ray crystallography .
  • Purify via recrystallization in ethanol, achieving yields ~85% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • FT-IR : Confirm the presence of thioxo (C=S, ~1250 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and sulfonyl (S=O, ~1350 cm⁻¹) groups .
  • 1H/13C NMR : Identify benzylidene proton signals (δ 7.2–8.1 ppm) and hydrazide NH peaks (δ 9.5–10.5 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the thiazolidinone core .

Q. How can researchers verify the compound’s purity and stability during storage?

Methodological Answer:

  • Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of the hydrazide moiety) .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and binding interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap, ~4.5 eV) and electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes). The chlorobenzylidene group shows strong π-π stacking with active-site residues .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Methodological Answer:

  • X-ray Diffraction : Collect high-resolution data (≤0.8 Å) using Mo-Kα radiation. Refine with SHELXL (anisotropic displacement parameters, R-factor <5%) .
  • ORTEP-3 : Visualize the (5Z)-configuration and intramolecular hydrogen bonds (e.g., N–H⋯O=S) critical for conformational stability .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC50 values using standardized assays (e.g., microbroth dilution for antimicrobial activity). Variations may arise from solvent (DMSO vs. water) or bacterial strain differences .
  • SAR Analysis : Compare with analogs (e.g., replacing 2-chlorobenzylidene with 4-fluorobenzylidene) to isolate structural contributors to activity .

Q. How can hydrogen-bonding patterns influence supramolecular assembly?

Methodological Answer:

  • Graph Set Analysis : Identify motifs like R₂²(8) chains from N–H⋯O and C–H⋯S interactions. These govern crystal packing and solubility .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 15% H⋯Cl interactions in chlorobenzylidene derivatives) .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to troubleshoot?

Methodological Answer:

  • Control Experiments : Test against reference strains (e.g., S. aureus ATCC 25923) to validate assay conditions.
  • Check Stereochemical Purity : Z/E isomerization during storage can reduce potency. Reconfirm configuration via CD spectroscopy .

Q. Inconsistent crystallographic refinement metrics (R-factors): Best practices?

Methodological Answer:

  • Twinned Data : Use SHELXD for initial solution and SHELXL for refinement with TWIN/BASF commands to address pseudo-merohedral twinning .
  • High-Resolution Data : Prioritize synchrotron sources (λ = 0.7 Å) to reduce noise in electron density maps .

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